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Compound of Interest

Compound Name: Butyl methanesulfonate

Cat. No.: B7819434

An In-depth Technical Guide on the Spectroscopic Data of Butyl Methanesulfonate

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
methanesulfonate, catering to researchers, scientists, and professionals involved in drug
development. The information is systematically organized to ensure clarity and ease of data
comparison.

Spectroscopic Data Summary

The subsequent sections present the core spectroscopic data for butyl methanesulfonate,
covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). All guantitative data are summarized in structured tables for straightforward
interpretation.

'H Nuclear Magnetic Resonance (NMR) Data

The 'H NMR spectrum of butyl methanesulfonate was acquired in deuterated chloroform
(CDCI3) on a 400 MHz instrument. The chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
_ -O-CH2-CH2-
4.24 Triplet () 6.4 2H
CH2-CHs
3.01 Singlet (s) - 3H CH3-S0a2-
-O-CHz2-CHz-
1.74 Multiplet (m) - 2H
CH2-CHs
] -O-CH2-CHa2-
1.45 Multiplet (m) - 2H
CH2-CHs
-O-CH2-CHz-
0.96 Triplet (t) 7.6 3H
CH2-CHs

Data sourced from ChemicalBook.[1]

13C Nuclear Magnetic Resonance (NMR) Data

The 3C NMR spectrum was recorded in deuterated chloroform (CDCIs) at a frequency of 100

MHz. Chemical shifts (8) are provided in ppm relative to TMS.

Chemical Shift (6) ppm

Assignment

69.99 -O-CH2-CH2-CH2-CHs
37.30 CH3-SO02-

31.05 -O-CH2-CH2-CH2-CHs
18.67 -O-CH2-CH2-CH2-CHs
13.48 -O-CHz2-CH2-CH2-CHs

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data
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The characteristic infrared absorption bands for butyl methanesulfonate are presented below.

These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

Wavenumber (cm~?) Intensity Assignment
~2960-2850 Strong C-H stretch (alkyl)

S=0 asymmetric stretch
~1360-1340 Strong

(sulfonate)

S=0 symmetric stretch
~1175-1150 Strong

(sulfonate)
~1000-960 Strong S-O-C stretch

Note: These are typical absorption ranges for sulfonate esters.

Mass Spectrometry (MS) Data

Mass spectral data have been obtained using both Electron lonization (El) and Electrospray

lonization (ESI) techniques.

m/z Relative Intensity Assignment lonization Method
175.0401 [M+Na]* (Observed) ESI
[M+Na]* (Calculated
175.0405 ESI
for CsH12NaOsS+)
79 High [CH3S02]* El
56 Top Peak [CaHs]* El
41 High [CsHs]* El

ESI data sourced from ChemicalBook[1]; El data sourced from PubChem.[2]

Experimental Protocols

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/product/b7819434?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-methanesulfonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7819434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following sections detail the methodologies employed for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of butyl methanesulfonate (5-25 mg for *H NMR, 50-100 mg
for 3C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDClIs).
Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The
solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer. For
H NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to
achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is
used, requiring a larger number of scans due to the lower natural abundance and sensitivity of
the 13C nucleus.

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier
transformation to generate the frequency-domain spectra. Phase and baseline corrections are
applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For the analysis of liquid butyl methanesulfonate, a thin film of the neat
(undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: An FTIR spectrometer is used to record the spectrum. A
background spectrum of the empty salt plates is first collected. The sample is then placed in
the beam path, and the sample spectrum is acquired over the mid-infrared range (typically
4000-400 cm~1) with a resolution of 4 cm™1,

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the
sample spectrum against the background spectrum. This process removes interfering signals
from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
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Electron lonization (EI-MS): The volatile sample is introduced into the high-vacuum source of
the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70
eV). This causes ionization and extensive fragmentation of the molecule. The resulting
positively charged fragments are accelerated and separated by a mass analyzer according to
their mass-to-charge (m/z) ratio.

Electrospray lonization (ESI-MS): A dilute solution of butyl methanesulfonate in a polar,
volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it
exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the
charge density on the droplets increases, eventually leading to the formation of gas-phase
molecular ions, often as adducts with sodium ([M+Na]*). These ions are then analyzed by the
mass spectrometer.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of Butyl Methanesulfonate

Sample Preparation

Butyl Methanesulfonate Sample

:

Dissolution in CDCI3 with TMS Neat Liquid Film on Salt Plates Dilution or Direct Introduction
l Data Aiquisition l
NMR Spectrometer (*H & 13C) FTIR Spectrometer Mass Spectrometer (El & ESI)

l Data Processing é Analysis l

FID Transformation, Phasing, Baseline Correction

Background Subtraction Spectrum Generation (m/z vs. Intensity)

Structural Interpretation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Butyl Methanesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of butyl methanesulfonate (NMR,
IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7819434#spectroscopic-data-of-butyl-
methanesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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